![molecular formula C19H17N3O3S B2765209 methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797803-51-0](/img/structure/B2765209.png)
methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both thiazole and imidazole rings are found in many potent biologically active compounds .
Synthesis Analysis
In the last few decades, a lot of work has been done on thiazole and imidazole rings to find new compounds related to these scaffolds . For example, benzofuro[6,7-d]thiazoles, benzofuro[7,6-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones were synthesized and tested for in vitro antifungal activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Thiazole and imidazole rings have been used as important synthons in the development of new drugs . They have been incorporated into various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic (pain-relieving) activities . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This makes them potentially useful in the development of new antibiotics.
Antifungal Activity
Some thiazole derivatives have antifungal properties . This means they could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This suggests they could potentially be used in the development of new antiviral medications.
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . This means they could potentially be used in the treatment of conditions characterized by seizures, such as epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . This means they could potentially be used in the treatment of cancer.
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds with thiazole and imidazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Future Directions
properties
IUPAC Name |
methyl 7-(1,3-benzothiazole-6-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHTCIMUFZYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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